Cas no 894060-70-9 (2-{6-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide)

2-{6-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide structure
894060-70-9 structure
Product Name:2-{6-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide
CAS No:894060-70-9
MF:C21H19N5O2S
MW:405.472862482071
CID:6025102
PubChem ID:7531689
Update Time:2025-07-01

2-{6-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{6-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide
    • 2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
    • 894060-70-9
    • 2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
    • AKOS024654123
    • F2506-1273
    • 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
    • Inchi: 1S/C21H19N5O2S/c1-14-6-3-4-9-17(14)22-20(27)13-29-21-24-23-19-11-10-18(25-26(19)21)15-7-5-8-16(12-15)28-2/h3-12H,13H2,1-2H3,(H,22,27)
    • InChI Key: MKGFACNAXMQVKH-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C)(=O)CSC1N2C(=NN=1)C=CC(C1=CC=CC(OC)=C1)=N2

Computed Properties

  • Exact Mass: 405.12594604g/mol
  • Monoisotopic Mass: 405.12594604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 107Ų

2-{6-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide Pricemore >>

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Additional information on 2-{6-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide

Introduction to Compound with CAS No. 894060-70-9 and Product Name: 2-{6-(3-methoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide

The compound with the CAS number 894060-70-9 and the product name 2-{6-(3-methoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound belongs to a class of heterocyclic derivatives that have been extensively studied for their biological activity and pharmacological properties.

At the core of this compound's structure lies a complex arrangement of nitrogen-containing heterocycles, which are known for their ability to interact with biological targets in diverse ways. The presence of a triazolo[4,3-bpyridazin-3-ylsulfanyl moiety is particularly noteworthy, as it introduces a sulfur atom that can participate in various chemical interactions, enhancing the compound's binding affinity and selectivity. This feature has been exploited in the design of molecules targeting specific enzymatic or receptor pathways.

The 3-methoxyphenyl group appended to the triazolobpyridazine core further modulates the electronic properties of the molecule, influencing its solubility, metabolic stability, and overall bioavailability. These structural elements collectively contribute to the compound's potential as a lead candidate for further drug development. Recent studies have highlighted the importance of such multifunctional scaffolds in addressing complex diseases by simultaneously modulating multiple biological targets.

In the realm of medicinal chemistry, the development of novel heterocyclic compounds is driven by the need for more effective and selective therapeutic agents. The 1,2,4triazole scaffold is particularly relevant in this context, as it has been widely used in the synthesis of bioactive molecules. The incorporation of a pyridazine ring into this system introduces additional binding pockets that can be exploited for improved pharmacological activity. This dual heterocyclic system has shown promise in preclinical studies as a scaffold for antiviral, anticancer, and anti-inflammatory agents.

The acetamide moiety at the nitrogen terminus of the molecule plays a crucial role in determining its pharmacokinetic properties. Acetamides are known to enhance metabolic stability while maintaining good solubility in biological fluids. This balance is essential for ensuring that the compound reaches its target site in sufficient concentrations to exert its desired effect. Additionally, the presence of a 2-methylphenyl group at the acetamide nitrogen provides further conformational flexibility, allowing the molecule to adopt multiple binding orientations within biological targets.

Recent advancements in computational chemistry have enabled researchers to predict and optimize the properties of such complex molecules with greater accuracy. Molecular modeling studies have been instrumental in understanding how variations in the structure of this compound can influence its biological activity. By leveraging these computational tools, scientists have been able to identify key structural features that contribute to high-affinity binding and selectivity for specific biological targets.

The therapeutic potential of this compound has been explored in several preclinical models. Initial studies have suggested that it may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This aligns with current trends in drug discovery, where modulating inflammatory responses is a key strategy for treating chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary data indicate that this molecule may also possess antiviral properties, making it a promising candidate for developing treatments against RNA viruses.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex heterocyclic core efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between distant parts of the molecule. These strategies not only improve synthetic efficiency but also allow for greater structural diversity during lead optimization.

In conclusion, the compound with CAS number 894060-70-9 and product name 2-{6-(3-methoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-3-ylsulfanyl}-N-(2-methylphenyl)acetamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, molecules like this one will play an increasingly important role in addressing complex diseases through targeted drug design.

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